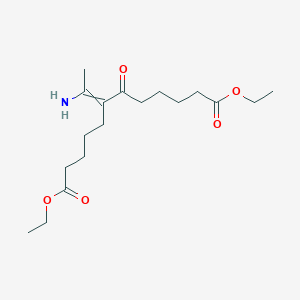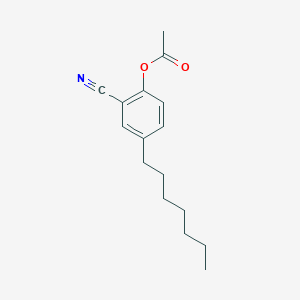
2-Cyano-4-heptylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-heptylphenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industry. This compound is characterized by the presence of a cyano group (-CN) and a heptyl chain (C7H15) attached to a phenyl ring, which is further esterified with an acetate group (-COOCH3).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-heptylphenyl acetate can be achieved through several methods. One common approach involves the esterification of 2-Cyano-4-heptylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-4-heptylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Cyano-4-heptylphenol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the cyano group to an amine.
Substitution: Nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 2-Cyano-4-heptylphenol and acetic acid.
Reduction: 2-Amino-4-heptylphenyl acetate.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Applications De Recherche Scientifique
2-Cyano-4-heptylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-4-heptylphenyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-4-methylphenyl acetate: Similar structure but with a methyl group instead of a heptyl chain.
2-Cyano-4-ethylphenyl acetate: Similar structure but with an ethyl group instead of a heptyl chain.
2-Cyano-4-propylphenyl acetate: Similar structure but with a propyl group instead of a heptyl chain.
Uniqueness
2-Cyano-4-heptylphenyl acetate is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it distinct from its shorter-chain analogs and can lead to different applications and functionalities.
Propriétés
Numéro CAS |
88134-03-6 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
(2-cyano-4-heptylphenyl) acetate |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-6-7-8-14-9-10-16(19-13(2)18)15(11-14)12-17/h9-11H,3-8H2,1-2H3 |
Clé InChI |
YBPKYNVPSINWEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C(C=C1)OC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


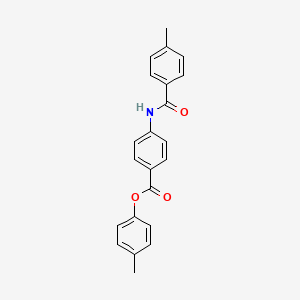
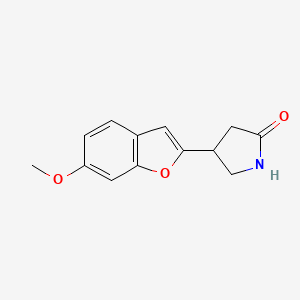
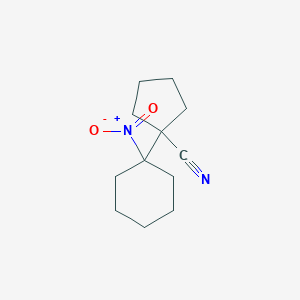
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
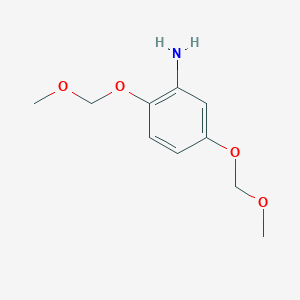

![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
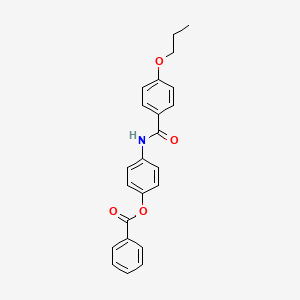

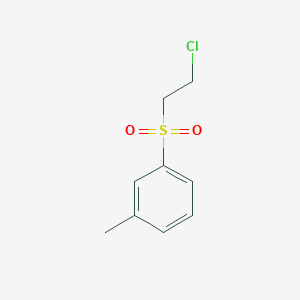
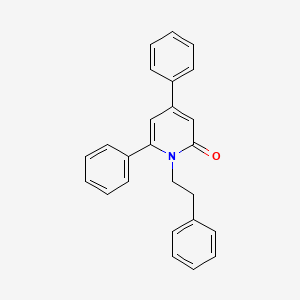
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)
